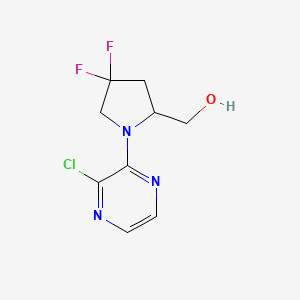

(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol

描述

(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS: 2092568-57-3) is a heterocyclic compound featuring a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a 3-chloropyrazinyl group at the 1-position. Its molecular formula is C₉H₁₀ClF₂N₃O, with a molecular weight of 249.64 g/mol and a purity ≥95% . The compound is primarily used in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitor development due to its unique electronic and steric properties imparted by the chloropyrazine and difluoropyrrolidine moieties .

属性

IUPAC Name |

[1-(3-chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2N3O/c10-7-8(14-2-1-13-7)15-5-9(11,12)3-6(15)4-16/h1-2,6,16H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDCNNNLWVWIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C2=NC=CN=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, identified by CAS number 2092568-57-3, is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various molecular pathways. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 249.64 g/mol. Its structure features a chloropyrazine moiety and a difluoropyrrolidine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClF2N3O |

| Molecular Weight | 249.64 g/mol |

| CAS Number | 2092568-57-3 |

| Purity | 98% |

Research indicates that this compound functions primarily as an HSP90 inhibitor . Heat shock protein 90 (HSP90) is crucial for the stability and function of numerous client proteins involved in cancer progression and other diseases. By inhibiting HSP90, this compound can destabilize oncogenic proteins, leading to their degradation through the ubiquitin-proteasome pathway .

Key Mechanisms:

- Inhibition of Oncogenic Pathways : Disruption of HSP90 function affects various signaling pathways linked to cancer cell survival and proliferation.

- Modulation of Protein Stability : The compound's interaction with HSP90 leads to the degradation of client proteins like AKT and HER-2, which are pivotal in tumorigenesis.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through HSP90 inhibition. For instance:

- Cell Line Studies : The compound demonstrated effective cytotoxicity against breast cancer and prostate cancer cell lines at micromolar concentrations .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects due to its ability to modulate stress response pathways. This could have implications for treating neurodegenerative diseases where HSP90 plays a role in protein misfolding and aggregation .

Case Studies

- Breast Cancer Model : A study involving xenograft models indicated that treatment with this compound resulted in reduced tumor growth compared to controls, supporting its potential as an anticancer agent .

- Neurodegenerative Disorders : Research into the compound's effects on neuronal cells showed promise in reducing oxidative stress markers, suggesting a protective role against conditions like Alzheimer's disease .

相似化合物的比较

[(2S)-4,4-Difluoropyrrolidin-2-yl]methanol Hydrochloride (CAS: 623583-10-8)

- Structure : Differs by lacking the 3-chloropyrazinyl group; instead, it has a simple pyrrolidine ring with 4,4-difluoro substitution and a hydroxymethyl group.

- Molecular Formula: C₅H₁₀ClF₂NO (MW: 173.59 g/mol) .

- Key Differences :

- Substituent Effects : The absence of the chloropyrazinyl group reduces steric bulk and electronic complexity, likely lowering metabolic stability compared to the target compound .

- Synthesis : Prepared via catalytic hydrogenation of intermediates using Pd/C and H₂, a method common to difluoropyrrolidine derivatives .

- Applications : Used as an intermediate in peptidomimetic drug design .

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS: 2091713-65-2)

- Structure: Features a 4-aminophenyl substituent instead of 3-chloropyrazine.

- Molecular Formula : C₁₁H₁₄F₂N₂O (MW: 228.24 g/mol) .

- Key Differences: Electronic Properties: The electron-rich aminophenyl group may enhance solubility but increase susceptibility to oxidative metabolism compared to the electron-deficient chloropyrazine . Biological Activity: The aminophenyl group could target aromatic interaction sites (e.g., serotonin receptors), whereas the chloropyrazine is more suited for kinase inhibition .

- Safety: Both compounds share handling precautions (e.g., skin irritation), but the aminophenyl derivative lacks halogen-related toxicity risks .

(R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride (CAS: 1315593-71-5)

- Structure : Similar difluoropyrrolidine core but lacks substituents beyond the hydroxymethyl group.

- Molecular Formula: C₅H₁₀ClF₂NO (MW: 173.59 g/mol) .

- Applications: Primarily used in chiral synthesis for small-molecule agonists/antagonists .

Metabolic and Physicochemical Comparisons

Metabolic Stability

- The chloropyrazine group in the target compound may resist oxidative metabolism compared to pyrimidine-containing analogs (e.g., CP-93,393, a pyrimidine-based drug candidate). Pyrimidine rings are prone to cleavage (8–15% metabolism in monkeys), while chlorinated aromatics often exhibit slower degradation .

- Fluorine Substitution : The 4,4-difluoro group in the pyrrolidine ring enhances metabolic stability by blocking enzymatic oxidation at the C4 position, a feature shared across all compared compounds .

Physicochemical Properties

| Property | Target Compound | [(2S)-4,4-Difluoropyrrolidin-2-yl]methanol HCl | (1-(4-Aminophenyl)-...methanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.64 | 173.59 | 228.24 |

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~0.5 | ~1.2 |

| Solubility | Low (due to chloropyrazine) | High (polar hydroxymethyl group) | Moderate (aminophenyl group) |

- Lipophilicity: The target compound’s chloropyrazine increases LogP compared to non-aromatic analogs, enhancing membrane permeability but reducing aqueous solubility .

准备方法

Starting Materials and Key Reagents

tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a key intermediate used to introduce the difluoropyrrolidine moiety. This compound can be synthesized or sourced commercially and is used as a protected amino-difluoropyrrolidine precursor.

Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related sulfur fluorides are employed to introduce fluorine atoms selectively at the 4-position of the pyrrolidine ring. For example, fluorination of pyrrolidine derivatives with DAST in dichloromethane at room temperature for extended periods (e.g., 18 hours) under inert atmosphere has been reported to yield difluorinated products with good selectivity and yields (~61%).

Fluorination Procedure

The fluorination step is typically performed by treating the pyrrolidine precursor with diethylaminosulfur trifluoride in anhydrous dichloromethane under nitrogen at 20°C for approximately 18 hours. Ethanol may be added in catalytic amounts to generate HF in situ, which facilitates the fluorination process.

After the reaction, the mixture is quenched with saturated sodium bicarbonate solution to neutralize acidic byproducts, followed by extraction and purification steps to isolate the difluoro-substituted pyrrolidine intermediate.

Coupling of the 3-Chloropyrazin-2-yl Moiety

Preparation of 2,3-Dichloropyrazine Intermediate

The chloropyrazine fragment is often introduced via substitution reactions on 2,3-dichloropyrazine derivatives. For example, 2,6-dichloropyrazine can be reacted with nucleophilic amines or alcohols to selectively substitute one chlorine atom, yielding 3-chloropyrazin-2-yl intermediates.

A representative procedure involves reacting 1-methylazetidin-3-ol with 2,6-dichloropyrazine in DMF with sodium hydride at reflux for 8 hours, leading to selective substitution at one chlorine position.

Palladium-Catalyzed Coupling

The key step to link the chloropyrazinyl moiety to the pyrrolidine nitrogen is often achieved via palladium-catalyzed amination or Buchwald-Hartwig amination reactions.

Typical conditions include:

- Degassing the reaction mixture and purging with nitrogen or argon.

- Adding palladium catalysts such as Pd2(dba)3 or Pd(PPh3)4 in catalytic amounts (0.01 to 0.05 equivalents).

- Using ligands like tert-butyl X-phos to facilitate coupling.

- Employing bases such as sodium carbonate, cesium carbonate, potassium carbonate, or potassium acetate (1.5 to 2 equivalents).

- Heating the sealed reaction mixture at 80–100°C for 8 to 16 hours.

After completion, the reaction mixture is cooled, diluted with organic solvents (e.g., ethyl acetate, dichloromethane), filtered through Celite, and purified by flash chromatography on silica gel to isolate the coupled product.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Fluorination of pyrrolidine | Diethylaminosulfur trifluoride, CH2Cl2, 20°C, 18 h, inert atmosphere, catalytic EtOH | Introduction of 4,4-difluoro substituents on pyrrolidine |

| 2 | Preparation of chloropyrazine | 2,6-Dichloropyrazine, nucleophile (e.g., 1-methylazetidin-3-ol), NaH, DMF, reflux 8 h | Selective substitution to yield 3-chloropyrazin-2-yl |

| 3 | Pd-catalyzed amination coupling | Pd2(dba)3 or Pd(PPh3)4, tert-butyl X-phos ligand, base (Na2CO3, Cs2CO3, etc.), 80–100°C, 8–16 h, N2 purge | Coupling of chloropyrazinyl moiety to pyrrolidine nitrogen |

| 4 | Deprotection and reduction | Acidic or reductive conditions post-coupling | Formation of free hydroxymethyl group at 2-position |

| 5 | Purification | Flash chromatography on silica gel | Isolation of pure (1-(3-chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol |

Research Findings and Yield Data

Fluorination using diethylaminosulfur trifluoride has demonstrated yields around 61% for difluorinated pyrrolidine intermediates under mild conditions.

Palladium-catalyzed coupling reactions typically proceed with moderate to good yields (40–60%) depending on the substrate and catalyst system, with off-white solids isolated after silica gel chromatography.

The use of sealed tube reactions at elevated temperatures (80–100°C) ensures completion of coupling steps within 8 to 16 hours.

Purification by flash chromatography using gradients of ethyl acetate/hexane or methanol/chloroform is effective for isolating the target compound with high purity.

常见问题

Q. Q1: What are the standard synthetic routes for preparing (1-(3-chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, and how is stereochemical integrity maintained?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, outlines a reductive amination protocol using NaBH3CN under controlled pH (adjusted to 11 with NaOH) to reduce imine intermediates formed between 1-(3-chloropyrazin-2-yl)ethanone and amines. Stereochemical control is achieved through chiral starting materials (e.g., enantiopure pyrrolidine derivatives) or chiral chromatography during purification . Characterization involves H/F NMR to confirm fluorination and LC-MS to verify molecular weight. X-ray crystallography (using SHELX software ) may resolve ambiguous stereochemistry.

Q. Q2: How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed via:

- HPLC/GC-MS : To detect impurities (<0.5% threshold).

- Elemental Analysis : Confirms C, H, N, F, and Cl content.

- Melting Point : Consistency with literature (e.g., hydrochloride salts in melt at 180–185°C).

- Chiral HPLC : For enantiopure forms, using columns like Chiralpak IA/IB .

Advanced Synthesis Challenges

Q. Q3: How can researchers optimize low yields in the reductive amination step during synthesis?

Methodological Answer: Low yields (e.g., 43% in ) often stem from incomplete imine formation or over-reduction. Optimization strategies include:

- Temperature Control : Stirring at 80°C for imine formation (as in ) followed by 28°C for reduction.

- Reagent Ratios : Adjusting NaBH3CN:amine ratios (e.g., 2:1 in ).

- Solvent Choice : THF or MeCN improves solubility of intermediates.

- Workup pH : Maintaining pH ≥11 during extraction minimizes side reactions .

Q. Q4: How are contradictions in spectroscopic data (e.g., 19^1919F NMR shifts) resolved for fluorinated pyrrolidine derivatives?

Methodological Answer: Fluorine chemical shifts are sensitive to conformation and solvent. To resolve discrepancies:

- Variable Temperature NMR : Identifies dynamic effects (e.g., ring puckering in 4,4-difluoropyrrolidine).

- DFT Calculations : Predict F shifts using Gaussian or ORCA software.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., reports shifts for [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride).

Mechanistic and Computational Insights

Q. Q5: What computational methods predict the reactivity of the chloropyrazine moiety in cross-coupling reactions?

Methodological Answer:

- DFT Studies : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.

- Molecular Docking : Predict binding affinities if the compound is a kinase inhibitor precursor (similar to ’s fluoropyridine derivatives).

- Reaction Pathway Modeling : Tools like Gaussian simulate Pd-catalyzed cyanation (as in ) to optimize conditions (e.g., Pd(PPh) catalyst, microwave irradiation).

Analytical and Structural Challenges

Q. Q6: How is the configuration of the 4,4-difluoropyrrolidine ring confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., SHELXL refinement in ).

- NOE Experiments : H-H NOESY identifies spatial proximity of substituents.

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution .

Data Contradiction and Troubleshooting

Q. Q7: How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) or diastereomeric salt formation.

- Biological Assays : Test each enantiomer in target-specific assays (e.g., enzyme inhibition).

- Structural Analysis : Compare binding modes via molecular dynamics simulations .

Scale-Up and Process Chemistry

Q. Q8: What are critical considerations for scaling up synthesis while maintaining enantiomeric excess?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。